molecular formula C19H32N4O11 B1199327 Muramyl Dipeptide CAS No. 87420-48-2

Muramyl Dipeptide

Cat. No.: B1199327
CAS No.: 87420-48-2
M. Wt: 492.5 g/mol
InChI Key: BSOQXXWZTUDTEL-ZUYCGGNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muramyl dipeptide (MDP), chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive structure derived from bacterial peptidoglycan. It was first identified as the essential component responsible for the adjuvant activity of bacterial cell walls . MDP interacts with the innate immune receptor Nod2 (nucleotide-binding oligomerization domain-containing protein 2), triggering pro-inflammatory cytokine production and enhancing antigen-specific immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Muramyl dipeptide can be synthesized through various methods. One common synthetic route involves the coupling of N-acetylmuramic acid with L-alanine and D-isoglutamine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered bacteria that overproduce the compound. The bacteria are cultured in large bioreactors, and the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

1.1. Peptide Modifications

Many peptide variations were introduced on N-acetyl muramic acid, and their impact on adjuvant activity was evaluated . A study of the structure-activity relationship suggested that the L-configuration of an amino acid linked to the muramyl part and D-configuration of the glutamic acid residue was important in retaining or increasing biological activity . L-Alanine of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-L-D) could be replaced with another L amino acid such as L-serine, while replacement of L-alanine with D-alanine (MDP-D-D) dramatically decreased adjuvant activity . As for the replacement of D-isoglutamine, the functionality of D-glutamic acid is important, and the α-amide is not essential .

1.2. Sugar Modifications

The chirality of MDP at the lactic acid moiety impacts stability and activity . In contrast, nor-MDP, which does not have a methyl group at the same position, exhibits comparable biological activity and less toxicity .

Lipophilic 1-O-acyl and 1-S-acyl groups change MDP adjuvant activity . It was reported that as the aglycone carbon number increased, the ability of MDP derivatives to stimulate NK cytotoxic activity also increased .

The methyl β-glycoside of MDP was reported to be more adjuvant-active than the corresponding methyl α-glycoside . The size and orientation of the aglycon in MDP also influence its biological activities .

Biological evaluation of MDP analogs indicated that lipophilicity of the molecule caused various important effects on biological activity by increasing adjuvant activity and decreasing pyrogenicity, which is one of the major side effects of MDP .

2.1. NOD2 receptor

Muramyl peptides are the minimal biologically active fragments that initiate immune response after interacting with intracellular receptors of the innate immunity NLR family (NOD-Like Receptors) . The interaction of muramyl peptides with NLRs triggers a signaling cascade of reactions that induces the expression of a large amount of genes, in particular, genes of pro-inflammatory cytokines .

Binding Affinity (KD)
CompoundWT LRRR877AW931A
1213 ± 24 nM827 ± 113 nM780 ± 133 nM
354 ± 40 nM1345 ± 93 nM1382 ± 303 nM
428 ± 49 nM1215 ± 155 nM1452 ± 130 nM

A proposed model for the orientation of MDP in the active site was developed using the crystal structure of Nod2, predicting that the MDP recognition occurs in the center of the LRR horseshoe fold .

2.2. Effects on mitochondrial respiration

Toxic muramyl peptides induce significant inhibition of succinate-linked respiratory control ratio (RCR) in vitro and in vivo . Toxic muramyl peptides decrease the efficiency of ATP production . The inhibition of RCR is caused by toxic derivatives .

Scientific Research Applications

Oncology

MDP and its analogs have been extensively studied for their potential as anticancer agents. Research indicates that MDP can enhance the immune response against cancer cells by activating NOD2, leading to increased cytotoxicity against tumor cells.

  • Case Study: Antitumor Activity
    A study highlighted the efficacy of MDP analogs in inhibiting tumor growth and reducing metastasis in various cancer models. For instance, Guzelj et al. (2022) reported that an MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against malignant cell lines and enhanced T-cell activation through dendritic cells .
  • Table 1: Summary of Anticancer Effects of MDP Analogues
CompoundCancer TypeEffectiveness (%)Mechanism of Action
Compound 75K562, MEC1>95%Enhanced T-cell activation
Adenosine-conjugated MDPL1210 leukemiaMinimal effectImmunosuppressive properties
MurabutideVarious tumorsSignificant tumor regressionSynergizes with cytokines

Immunomodulation

MDP has shown promise as an immunomodulator in treating inflammatory diseases such as inflammatory bowel disease (IBD). It appears to enhance the intestinal barrier function and regulate autophagy in epithelial cells.

  • Case Study: Colitis Treatment
    A study conducted on mice demonstrated that MDP alleviated colitis symptoms by activating autophagy pathways, thereby reducing intestinal inflammation . This finding suggests potential therapeutic applications for MDP in managing chronic inflammatory conditions.

Vaccine Adjuvant

MDP is recognized for its adjuvant properties, enhancing the efficacy of vaccines by stimulating a robust immune response.

  • Case Study: Vaccine Efficacy
    Research indicates that MDP can be used as an adjuvant in cancer vaccines, improving their effectiveness by promoting a stronger immune response against tumor antigens . The structural modifications of MDP have been explored to enhance its adjuvant activity while minimizing side effects.

Challenges and Future Directions

Despite its promising applications, the clinical use of MDP is limited due to its pyrogenic nature and potential side effects. Ongoing research aims to develop less toxic analogs with improved biocompatibility for clinical applications.

  • Future Research Areas
    • Development of novel MDP analogs with reduced toxicity.
    • Clinical trials to evaluate the safety and efficacy of MDP-based therapies.
    • Exploration of combination therapies involving MDP with existing cancer treatments or immunotherapies.

Comparison with Similar Compounds

Key Properties of MDP:

  • Chemical Structure : Composed of N-acetylmuramic acid linked to a dipeptide (L-alanine and D-isoglutamine) .
  • Biological Activities: Adjuvant activity in vaccines . Activation of NLRP1 and NOD2 receptors . Induction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . Dose-dependent dual effects: immunostimulation at low doses vs. immunosuppression at high doses .
  • Physicochemical Data :

    Property Value Source
    LogP -2.45
    Water solubility 10 mg/mL in H₂O
    Molecular Weight 492.5 g/mol

Comparison with Structurally Similar Compounds

MDP has inspired the synthesis of numerous analogs to enhance stability, bioavailability, or receptor specificity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of MDP and Key Analogs

Compound Name Structural Modification Biological Activity vs. MDP Key Findings References
Glucosaminyl-MDP (GMDP) Replaces N-acetylmuramic acid with glucosamine Comparable adjuvant activity Enhanced Nod2-dependent TNF-α induction in human monocytes .
Adamantylamide Dipeptide (AdDP) Adamantane group added to dipeptide Improved lipophilicity and stability Used in liposomal formulations for tumoricidal macrophage activation .
Threonyl-MDP (TMDP) L-alanine replaced with threonine Reduced pyrogenicity Retained adjuvant activity without fever induction in animal models .
Desmuramyl Peptides Removal of muramic acid moiety Variable immunostimulation Some analogs (e.g., acylpseudopeptides) enhance macrophage cytotoxicity .
Mannosylated Desmuramyl Peptides Mannose conjugated to desmuramyl core Enhanced dendritic cell targeting Improved antigen presentation and Th1 immune responses .
MDP-Lys-D-Ala Addition of lysine and D-alanine Inactive in adjuvant assays Highlighted the critical role of D-isoglutamine configuration .

Critical Research Findings

A. Structural Specificity :

  • The D-isoglutamine residue is essential for Nod2 activation. Analogs with L-isoglutamine or D-glutamine lose adjuvant activity .
  • Lipophilicity: Modifications like adamantane (AdDP) or mannose conjugation improve cellular uptake and pharmacokinetics .

B. Functional Divergence :

  • GMDP : Demonstrated comparable adjuvant efficacy to granulocyte-macrophage colony-stimulating factor (GM-CSF) in DNA vaccines against herpes simplex virus .
  • Desmuramyl Peptides: Retain immunostimulatory effects but lack osteogenic activity, underscoring the role of the muramyl moiety in bone formation .

C. Controversies and Limitations :

  • Dose-Dependent Effects : High-dose MDP suppresses immune responses, whereas analogs like TMDP mitigate this risk .

Q & A

Basic Research Questions

Q. What are the primary molecular pathways activated by MDP in immune and neuronal cells?

  • Methodological Approach :

  • Use in vitro models (e.g., SH-SY5Y neuroblastoma cells) treated with MDP at varying concentrations (0.1–10 µg/mL) and durations (6–24 hours) to assess pathway activation via Western blotting or qPCR.
  • Validate pathways (e.g., NOD2/p38 MAPK/BACE1) using siRNA knockdown or pharmacological inhibitors (e.g., SB203580 for p38 MAPK) .
  • For osteoblast differentiation, analyze Runx2 mRNA/protein expression in MC3T3-E1 cells using RT-PCR and immunofluorescence .

Q. What experimental models are commonly used to study MDP’s immunological and neurodegenerative effects?

  • Methodological Approach :

  • In vivo: Intracerebroventricular injection of MDP in wild-type mice to assess Aβ1-42 oligomer production .
  • In vitro: Use human mononuclear cells or murine macrophages to study phagocytic function and cytokine profiles (e.g., IL-2, IL-4 synergy) .
  • Standardize dose-response curves (e.g., 0.1–100 µg/mL) and time kinetics (6–48 hours) to ensure reproducibility .

Q. How do researchers control for batch-to-batch variability in synthetic MDP?

  • Methodological Approach :

  • Request peptide content analysis (HPLC/MS) and salt/water content quantification from suppliers to minimize variability in bioassays .
  • Include internal controls (e.g., reference MDP batches) in experiments to normalize data across studies .

Advanced Research Questions

Q. How can contradictory findings about MDP’s dual role in neuroinflammation and neuroprotection be resolved?

  • Methodological Approach :

  • Conduct comparative studies using distinct model systems (e.g., Alzheimer’s vs. osteoporosis models) to isolate context-dependent mechanisms .
  • Analyze tissue-specific NOD2 receptor expression and downstream signaling (e.g., p38 MAPK phosphorylation) across models .
  • Use multi-omics approaches (transcriptomics/proteomics) to identify divergent pathways in pro-inflammatory vs. regenerative responses .

Q. What strategies optimize MDP dosage to avoid off-target effects in chronic disease models?

  • Methodological Approach :

  • Perform dose-escalation studies in preclinical models (e.g., mice) with longitudinal monitoring of Aβ oligomers or osteoblast markers .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate MDP concentration with biomarker levels (e.g., BACE1 activity) .
  • Validate safety thresholds via histopathological analysis of treated tissues .

Q. How can researchers validate the specificity of MDP’s interaction with NOD2 receptors?

  • Methodological Approach :

  • Employ CRISPR/Cas9 to generate NOD2-knockout cell lines and compare MDP-induced responses (e.g., p38 MAPK activation) with wild-type cells .
  • Use competitive binding assays with radiolabeled MDP analogs to measure receptor affinity .
  • Cross-validate findings with structural biology techniques (e.g., cryo-EM) to map MDP-NOD2 binding interfaces .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers address variability in MDP-induced cytokine profiles across studies?

  • Methodological Approach :

  • Standardize cell culture conditions (e.g., serum-free media, passage number) to reduce extrinsic variability .
  • Use multiplex cytokine arrays with normalization to housekeeping genes (e.g., GAPDH) for quantitative comparisons .
  • Perform meta-analyses of published datasets to identify consensus cytokine signatures (e.g., IL-1β, TNF-α) .

Q. What are best practices for visualizing MDP’s dose-dependent effects in figures?

  • Methodological Approach :

  • Use line graphs with error bars (SEM/SD) to depict dose-response relationships (e.g., Runx2 expression vs. MDP concentration) .
  • Avoid overcrowding figures with chemical structures; instead, highlight key pathways (e.g., NOD2/p38 MAPK) in schematic diagrams .
  • Provide raw data tables in supplementary materials, including p-values and statistical tests used (e.g., ANOVA) .

Properties

CAS No.

87420-48-2

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1

InChI Key

BSOQXXWZTUDTEL-ZUYCGGNHSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Key on ui other cas no.

53678-77-6

Synonyms

Acetylmuramyl Alanyl Isoglutamine
Acetylmuramyl-Alanyl-Isoglutamine
Alanyl Isoglutamine, Acetylmuramyl
Dipeptide, Muramyl
Isoglutamine, Acetylmuramyl Alanyl
Mur NAc L Ala D isoGln
Mur-NAc-L-Ala-D-isoGln
Muramyl Dipeptide
N Acetyl Muramyl L Alanyl D Glutamic alpha Amide
N Acetylmuramyl L Alanyl D Isoglutamine
N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide
N-Acetylmuramyl-L-Alanyl-D-Isoglutamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Muramyl Dipeptide
Muramyl Dipeptide
Muramyl Dipeptide
Muramyl Dipeptide
Muramyl Dipeptide
Muramyl Dipeptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.